molecular formula C24H24N2O3 B2587437 N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide CAS No. 440109-16-0

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide

Cat. No.: B2587437
CAS No.: 440109-16-0
M. Wt: 388.467
InChI Key: UQEMAXKNMDGAPW-UHFFFAOYSA-N
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Description

Product Overview N-{4-[3-(9H-Carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide is a synthetic small molecule based on the carbazole scaffold, supplied for research and development purposes. The compound features a carbazole group linked to a phenylacetamide moiety via a 2-hydroxypropoxy chain, presenting a complex structure for investigative applications. The molecular formula is C 24 H 24 N 2 O 3 and it has a molecular weight of 457.3 g/mol (exact mass: 456.1007480 g/mol) . This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Research Context and Potential Applications Carbazole derivatives are a significant class of aromatic heterocyclic compounds extensively studied for their diverse biological activities. While the specific mechanism of action for this compound requires further investigation, related carbazole compounds are known in scientific literature for their notable anti-cancer properties, including the ability to induce apoptosis (programmed cell death) and cellular senescence in certain cancer cell types . Some well-studied carbazole derivatives have been shown to exert their effects through mechanisms such as the activation of the p53 tumor suppressor pathway and the modulation of key signaling kinases like p38-MAPK and JNK . The structural motifs present in this molecule suggest its potential utility as a valuable chemical probe in foundational research, particularly in the fields of oncology, cell signaling, and medicinal chemistry.

Properties

IUPAC Name

N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17(27)25(2)18-11-13-20(14-12-18)29-16-19(28)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,19,28H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMAXKNMDGAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of carbazole is reacted with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with various enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Substituent Modifications on the Carbazole Core

Compound Structural Features Key Properties/Applications Reference
Target Compound 9H-carbazole, unsubstituted Baseline electronic properties; potential for OLEDs/pharmaceuticals
N-{4-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide 3,6-Dibromo substitution on carbazole Increased molecular weight (624.99 g/mol); bromine enhances lipophilicity and may improve bioactivity or charge transport
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives Phenoxazine-pyridine-carbazole hybrid Thermally activated delayed fluorescence (TADF) for high-efficiency OLEDs; enhanced charge separation

Phenoxazine-pyridine hybrids () demonstrate how carbazole integration into larger π-systems improves TADF performance, a feature the target compound may lack without similar modifications.

Modifications to the Acetamide/Phenyl Group

Compound Structural Features Key Properties/Applications Reference
Target Compound N-Methylacetamide Balanced solubility and stability
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide analogues Methoxy-carbazole + N-phenylacetamide Antibacterial/antifungal activity (e.g., MIC: 12.5–50 µg/mL against S. aureus); electron-donating methoxy group enhances reactivity
N-(9-Ethyl-9H-carbazol-3-yl)-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetamide Morpholine-sulfonyl-thiophene + ethyl-carbazole Enhanced electronic diversity; sulfonyl groups improve solubility and charge transport

Analysis : Replacing the N-methyl group with aryl (e.g., phenyl in ) or heterocyclic substituents (e.g., morpholine-sulfonyl in ) broadens bioactivity or optoelectronic utility. The target compound’s methyl group may limit such versatility but ensures synthetic simplicity.

Spacer and Backbone Variations

Compound Structural Features Key Properties/Applications Reference
Target Compound 2-Hydroxypropoxy spacer Flexibility and hydrogen bonding
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline Ethyl spacer + methylsulfonyl Rigid, planar structure with strong N–H⋯O hydrogen bonds (crystal packing); potential for crystalline OLED layers
N-(2-(2-Methoxyphenoxy)ethyl)-N-(3-(9H-carbazol-4-yloxy)-2-hydroxypropyl)acetamide Methoxyphenoxy-ethyl + carbazolyloxy-hydroxypropyl Multi-functional spacer; tunable solubility for solution-processed devices

Analysis : Spacer flexibility (e.g., hydroxypropoxy vs. ethyl in ) influences thin-film morphology. The target compound’s hydroxypropoxy group may support amorphous film formation, advantageous for OLED uniformity.

Biological Activity

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

  • Molecular Formula : C24H24N2O3
  • Molecular Weight : 388.46 g/mol
  • CAS Number : 440109-16-0

The compound exhibits various biological activities, primarily attributed to its structural characteristics, including the carbazole moiety. Carbazole derivatives are known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Antimicrobial Activity : Studies have shown that carbazole derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests it may interact with microbial cell membranes or specific metabolic pathways, leading to cell death or inhibition of growth .
  • Antitumor Activity : Research indicates that compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, certain N-substituted carbazoles have been reported to induce apoptosis in breast cancer cells (MCF-7) with effective LC50 values ranging from 35.6 µg/mL to 80.0 µg/mL .
  • Neuroprotective Effects : Some studies suggest that carbazole derivatives may provide neuroprotective benefits by reducing oxidative stress and promoting neuronal survival under harmful conditions. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffective ConcentrationReference
AntimicrobialS. aureus, E. coli100 µg/mL
AntitumorMCF-7 (breast cancer)LC50 35.6 - 80.0 µg/mL
NeuroprotectionHT22 neuronal cells3 µM

Case Study: Antitumor Efficacy

In a study examining the antitumor properties of carbazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis in cancer cells. Results indicated significant cytotoxicity at low concentrations, suggesting a promising avenue for further development in cancer therapy.

Case Study: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of carbazole derivatives on HT22 cells exposed to glutamate-induced toxicity. The study found that certain derivatives exhibited protective effects at concentrations as low as 3 µM, likely due to their antioxidative properties .

Q & A

Q. Table 1: Comparative Yields of Carbazole Alkylation Methods

MethodSolventCatalystYield (%)Reference
Williamson EtherAcetonitrileK2CO368
Phase-Transfer CatalysisDMFTBAB82
Microwave-AssistedDCENone75

Q. Table 2: Antimicrobial Activity of Carbazole-Acetamides

CompoundMIC S. aureus (µg/mL)MIC C. albicans (µg/mL)
Parent Carbazole64128
Target Compound1632
Fluoro-Substituted Derivative816

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